molecular formula C9H13N3O B13667601 N-Hydroxy-3-isopropylisonicotinimidamide

N-Hydroxy-3-isopropylisonicotinimidamide

Cat. No.: B13667601
M. Wt: 179.22 g/mol
InChI Key: YHRMIHPCFTVTNA-UHFFFAOYSA-N
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Description

N-Hydroxy-3-isopropylisonicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method includes the use of imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the rapid preparation of amidoximes, including this compound, with reaction times ranging from 5 to 15 minutes and yields between 65% and 81% .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-isopropylisonicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions include oximes, amines, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-isopropylisonicotinimidamide involves its interaction with molecular targets through hydrogen bonding and metal chelation. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can chelate metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-3-isopropylisonicotinimidamide include:

  • N-Hydroxysuccinimide
  • N-Hydroxyphthalimide
  • N-Hydroxybenzotriazole

Uniqueness

This compound is unique due to its specific structural features, such as the isopropyl group and the isonicotinimidamide backbone, which confer distinct chemical reactivity and biological activity compared to other N-hydroxy compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-3-propan-2-ylpyridine-4-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-5-11-4-3-7(8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

YHRMIHPCFTVTNA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=C(C=CN=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C(=NO)N

Origin of Product

United States

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